2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of 2,3-dimethylpyridine with sodium oxide and 5-fluoro-2-methyl-1H-indole-3-carbaldehyde . The reaction conditions often include the use of organic solvents such as diethyl ether or acetone, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often occur at the indole ring, facilitated by reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-fluoro-2-methyl-1H-indole-3-carboxylic acid: A derivative with similar structural features but different biological activities.
1-methyl-1H-indole-3-acetic acid: Another indole derivative with distinct chemical properties and applications
Uniqueness
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the fluoro and methyl groups, which confer specific chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBRHMOXPSVEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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